

In-Depth Technical Guide to Septamycin (C48H82O16)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Septamycin is a polyether ionophore antibiotic with the chemical formula C48H82O16. Isolated from Streptomyces hygroscopicus, it exhibits significant biological activity, primarily against Gram-positive bacteria and coccidian parasites, particularly Eimeria tenella. As a member of the polyether class of antibiotics, its mechanism of action is attributed to its ability to form lipid-soluble complexes with metal cations and transport them across cellular membranes. This disruption of ion gradients leads to the inhibition of cellular processes and ultimately cell death. This document provides a comprehensive overview of the physicochemical properties, biological activity, and mechanism of action of **Septamycin**, along with a foundational experimental protocol for assessing its in vitro antibacterial efficacy.

Physicochemical Properties

Septamycin is a complex macrocyclic molecule containing multiple ether linkages and hydroxyl groups, which contribute to its ionophoric capabilities. Key physicochemical data are summarized in Table 1.

Property	Value	Reference
Molecular Formula	C48H82O16	[1][2]
Molecular Weight	915.17 g/mol	[2]
CAS Number	54927-63-8	[2]
Appearance	Data not available	
Solubility	Data not available	_
Synonyms	A 28695A, Antibiotic A 28695A	[3]

Biological Activity

Septamycin demonstrates a targeted spectrum of biological activity, showing notable efficacy against Gram-positive bacteria and the protozoan parasite Eimeria tenella, the causative agent of coccidiosis in poultry.[1]

Antibacterial Activity

The primary antibacterial action of **Septamycin** is directed against Gram-positive bacteria. The hydrophobic exterior of the molecule allows it to readily interact with and insert into the peptidoglycan-rich cell walls of these organisms, facilitating its ionophoric activity at the cell membrane. Its efficacy against Gram-negative bacteria is limited, a common characteristic of polyether ionophores, which is often attributed to the barrier presented by the outer membrane of Gram-negative species.

Anticoccidial Activity

Septamycin is effective in controlling infections caused by Eimeria tenella. This anticoccidial activity is a hallmark of many polyether ionophores and is a direct consequence of their ability to disrupt the ion balance within the parasitic cells, leading to impaired development and replication.

Mechanism of Action: Ionophore-Mediated Cation Transport

The core mechanism of action for **Septamycin** is its function as an ionophore, a molecule that can transport ions across lipid membranes. This process is central to its biological effects.

Cation Complexation and Transport

Septamycin's structure, with a hydrophilic core and a lipophilic exterior, allows it to selectively bind to metal cations, forming a neutral, lipid-soluble complex. This complex can then diffuse across the cell membrane, releasing the cation on the other side. This process disrupts the carefully maintained electrochemical gradients across the membrane, which are essential for numerous cellular functions, including ATP synthesis, nutrient transport, and maintenance of pH homeostasis.

The following diagram illustrates the proposed mechanism of ion transport facilitated by **Septamycin**.

Caption: Proposed mechanism of **Septamycin**-mediated cation transport across a cell membrane.

The disruption of the ion gradient leads to a cascade of downstream effects, ultimately resulting in the inhibition of growth and cell death of susceptible organisms.

Experimental Protocols

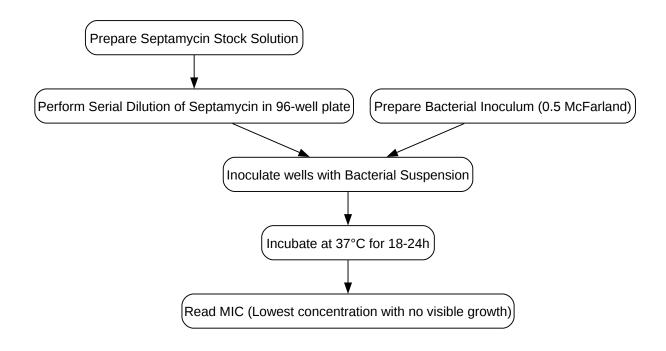
While specific, detailed experimental data for **Septamycin** is not abundant in recently published literature, a standard protocol for determining the Minimum Inhibitory Concentration (MIC) against bacterial strains can be adapted from general microbiology practices.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol outlines the steps to determine the lowest concentration of **Septamycin** that inhibits the visible growth of a bacterial strain.

Materials:

Septamycin


- Appropriate bacterial strain (e.g., a Gram-positive species)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Spectrophotometer
- Incubator

Procedure:

- Preparation of Septamycin Stock Solution: Dissolve Septamycin in a suitable solvent (e.g., DMSO) to a high concentration.
- Bacterial Inoculum Preparation: Culture the bacterial strain in CAMHB to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
- Serial Dilution: Perform a two-fold serial dilution of the Septamycin stock solution in CAMHB across the wells of a 96-well plate.
- Inoculation: Add the prepared bacterial inoculum to each well containing the diluted
 Septamycin.
- Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Reading Results: The MIC is the lowest concentration of Septamycin at which there is no
 visible growth of bacteria. This can be determined by visual inspection or by measuring the
 optical density at 600 nm.

The following workflow diagram illustrates the MIC determination process.

Click to download full resolution via product page

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Septamycin is a polyether ionophore with demonstrated antibacterial and anticoccidial properties. Its mechanism of action, centered on the disruption of cation transport across cellular membranes, makes it an interesting subject for further research, particularly in the context of developing new antimicrobial agents. The provided information and protocols offer a foundation for researchers and drug development professionals to explore the potential of this molecule. Further studies are warranted to fully elucidate its spectrum of activity, toxicity profile, and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Septamycin, a polyether antibiotic. Taxonomy, fermentation, isolation and characterization
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Septamycin (C48H82O16)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564538#septamycin-molecular-weight-and-formula-c48h82o16]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com